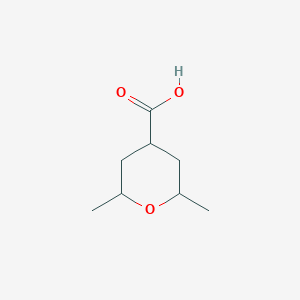

2,6-Dimethyloxane-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyloxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKAHDGEZAFUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethyloxane 4 Carboxylic Acid

Stereoselective and Enantioselective Synthesis Strategies

The paramount challenge in synthesizing 2,6-dimethyloxane-4-carboxylic acid is the controlled installation of substituents at positions 2, 4, and 6. Strategies targeting this molecule are dominated by methods that ensure high stereoselectivity, producing specific diastereomers and, ideally, single enantiomers.

The formation of the 2,6-dimethyloxane ring itself is the cornerstone of the synthesis. Several powerful reactions are employed to create this heterocyclic core with high stereocontrol.

One prominent method is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org For the synthesis of a 2,6-disubstituted system, this reaction can be highly diastereoselective, often favoring the formation of the cis isomer via a chair-like transition state where bulky substituents adopt equatorial positions. nih.gov The reaction can be rendered asymmetric by using chiral catalysts. organic-chemistry.org

Another powerful strategy is the intramolecular oxa-Michael addition . In a one-pot sequential process, a Henry reaction followed by an oxa-Michael reaction can yield 2,6-cis-substituted tetrahydropyrans with high diastereo- and enantioselectivity. acs.org This approach highlights the use of sequential catalysis to build complexity in a controlled manner.

Metal-catalyzed cyclizations also offer a versatile route. For example, a palladium-catalyzed oxidative Heck redox-relay strategy has been used to synthesize 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols with excellent stereoselectivity. acs.org Furthermore, intramolecular hydroalkoxylation of specific alkenyl alcohols, catalyzed by platinum or gold complexes, can effectively form the tetrahydropyran (B127337) ring. organic-chemistry.org

A two-step process involving the catalytic asymmetric allylation of an aldehyde with 2-(trimethylsilylmethyl)allyltri-n-butylstannane, followed by a TMSOTf-promoted annulation with a second aldehyde, provides access to 2,6-cis-tetrahydropyrans bearing a 4-methylene group, which can be further functionalized. nih.gov

Once the 2,6-dimethyloxane ring is formed, or during its formation, subsequent reactions must be controlled to install the 4-carboxylic acid group with the correct stereochemistry.

If the ring is synthesized as a tetrahydropyran-4-one, the reduction of the ketone is a critical step. The use of reducing agents like lithium aluminum hydride can transform a tetrahydropyranone into a 4-hydroxy-2,6-disubstituted tetrahydropyran with high diastereoselectivity, typically favoring the cis configuration between the 2,4- and 4,6-substituents. nih.gov

Alternatively, stereodivergence can be achieved by carefully choosing reaction conditions. For instance, in an oxy-Michael cyclization to form a 4-hydroxy-tetrahydropyran, deprotection of a silyl (B83357) ether with buffered TBAF can lead exclusively to the 2,6-trans product, while using TFA can switch the selectivity to favor the 2,6-cis product. whiterose.ac.uk Computational studies suggest this switch is due to a change from a boat-like to a chair-like transition state, respectively. whiterose.ac.uk This level of control is crucial for accessing different diastereomers of the target molecule.

The table below summarizes diastereoselective methods for synthesizing substituted tetrahydropyrans, which are applicable to the target compound.

| Method | Starting Materials | Product | Diastereoselectivity | Ref. |

| Prins Cyclization | 3-Bromobut-3-en-1-ols, Aldehydes | 2,6-Disubstituted Tetrahydropyranones | Excellent | nih.gov |

| Tandem Aldol (B89426)/Michael | β-Ketoesters, Aldehydes | Highly Substituted Tetrahydropyran-4-ones | Single Diastereomer | nih.gov |

| Oxa-Michael Cyclization | Hydroxy-enone | 2,6-cis- or 2,6-trans-4-hydroxy-THP | Condition-dependent (>13:1) | whiterose.ac.uk |

| Sequential Catalysis | Aldehyde, Nitroalkane | 2,6-cis-Substituted Tetrahydropyran | High (dr > 99:1) | acs.org |

To achieve enantioselectivity, chiral auxiliaries or organocatalysts are frequently employed. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of one or more reactions, after which it is removed. nih.gov For instance, the t-butyl ester of L-valine has been successfully used as a chiral auxiliary in stereoselective Michael additions to achieve high enantiomeric excess (>95% ee) in the synthesis of dihydropyridine (B1217469) derivatives, a strategy adaptable to oxane synthesis. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Bifunctional thiourea (B124793) organocatalysts can catalyze domino oxa-Michael/1,6-addition reactions to afford complex chroman structures with high stereoselectivity (>20:1 dr, >99% ee). nih.gov For the construction of the oxane ring, an asymmetric Prins cyclization can be catalyzed by confined imino-imidodiphosphate (iIDP) Brønsted acids. organic-chemistry.org Similarly, metal-free organocatalytic methods, such as using 1,4-diazabicyclo[2.2.2]octane (DABCO), can produce complex bridged oxazocine heterocycles through a cascade of reactions including an aza-Michael addition, demonstrating the power of organocatalysis in complex heterocycle synthesis. nih.gov

Total Synthesis Approaches Utilizing this compound as a Key Intermediate

The 2,6-disubstituted tetrahydropyran motif is a common feature in a wide array of biologically active natural products. researchgate.netrsc.org Therefore, synthetic routes to molecules like this compound are highly valuable.

For example, the total synthesis of (±)-diospongin A was achieved using a strategy that involved the formation of a substituted tetrahydropyran-4-one via an oxa-Michael cyclization. nih.gov Similarly, the synthesis of diospongin B , an anti-osteoporotic agent, utilized Maitland-Japp derived dihydropyran-4-ones which were converted to 2,6-trans-tetrahydropyran-4-ones. nih.gov

The natural product centrolobine contains a 2,6-disubstituted tetrahydropyran ring. Its total synthesis has been accomplished via a palladium-catalyzed Heck redox-relay strategy to create the key trans-tetrahydropyran intermediate stereoselectively. acs.org These examples underscore the importance of the tetrahydropyran core and demonstrate how a versatile intermediate like this compound could serve as a critical building block in the synthesis of complex natural products.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netchemijournal.com Several green strategies can be envisioned for the synthesis of this compound.

One key principle is the use of environmentally benign solvents, with water being an ideal choice. nih.gov The Prins cyclization, a key step in forming the oxane ring, can be efficiently catalyzed by phosphomolybdic acid in water at room temperature to yield 4-hydroxytetrahydropyran derivatives. organic-chemistry.org

Other green approaches include solvent-free reactions, such as using grinding techniques, and the use of microwave irradiation to accelerate reaction times and improve yields. researchgate.netchemijournal.com Biocatalysis, employing enzymes like lipases, offers a highly selective and environmentally friendly alternative for certain synthetic transformations under mild aqueous conditions. nih.gov The synthesis of heterocyclic carboxylic acids or their isosteres, such as 5-substituted tetrazoles, can benefit from these green protocols. nih.govfrontiersin.org

The table below outlines some green chemistry approaches applicable to heterocycle synthesis.

| Green Principle | Application Example | Advantage | Ref. |

| Use of Water as Solvent | Prins cyclization catalyzed by phosphomolybdic acid | Avoids organic solvents, mild conditions | organic-chemistry.org |

| Solid-Acid Catalysis | K-10 montmorillonite (B579905) for indole (B1671886) synthesis from pyrroles | Recyclable catalyst, solvent-free potential | nih.gov |

| Microwave-Assisted Synthesis | Synthesis of various heterocycles | Shorter reaction times, improved yields | researchgate.netchemijournal.com |

| Biocatalysis | Lipase-catalyzed reactions | High selectivity, mild aqueous conditions | nih.gov |

| Solvent-Free Grinding | Pechmann reaction for coumarin (B35378) synthesis | Energy efficient, no solvent waste | chemijournal.com |

Mechanism-Oriented Synthetic Pathway Elucidation for this compound

Understanding the reaction mechanisms is crucial for designing and optimizing synthetic pathways. The formation of the 2,6-dimethyloxane ring is primarily governed by the mechanisms of the cyclization reactions employed.

In the Prins cyclization , the reaction is initiated by the acid-catalyzed formation of an oxocarbenium ion from an aldehyde. organic-chemistry.org This electrophilic intermediate is then trapped intramolecularly by the alkene of a homoallylic alcohol. The resulting cyclic carbocation can then be trapped by a nucleophile or lose a proton to yield the final product. The stereochemical outcome is dictated by the stability of the chair-like transition state, where substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov

For the oxa-Michael reaction , the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound proceeds via a 6-endo-trig pathway. nih.gov The stereoselectivity of this reaction has been investigated through computational studies, which revealed that the formation of 2,6-trans-tetrahydropyrans can proceed through a boat-like transition state stabilized by a key hydrogen bond, while the 2,6-cis isomer is formed via a lower-energy chair-like transition state. whiterose.ac.uk Both reactions are typically under kinetic control. whiterose.ac.uk

The mechanism for the formation of the tetrahydropyran ring via the ring-opening of 4,5-epoxy alcohols is also well-studied. While Baldwin's rules might suggest a preference for 5-exo cyclization to form a tetrahydrofuran (B95107) ring, synthetic methods have been developed to favor the 6-endo pathway to yield the desired tetrahydropyran, often by stabilizing the 6-endo transition state. nih.gov

Development of Novel Synthetic Transformations towards this compound and its Analogs

The synthesis of polysubstituted cyclic ethers, such as this compound, is a significant focus in organic synthesis due to the prevalence of the tetrahydropyran (oxane) motif in numerous biologically active natural products. While specific literature detailing the synthesis of this compound is not extensively available, the development of novel synthetic transformations for its analogs, particularly substituted tetrahydropyran-4-carboxylic acids, provides a strong foundation for potential synthetic routes. These methodologies often focus on the stereocontrolled construction of the tetrahydropyran ring and the introduction of functional groups at various positions.

Recent advancements in synthetic chemistry have led to several innovative strategies for the construction of the tetrahydropyran ring system. These methods can be broadly categorized into cyclization reactions forming the C-O bonds of the ether and cycloaddition reactions.

One established approach to unsubstituted tetrahydropyran-4-carboxylic acid involves a multi-step sequence starting from the cyclization of diethyl malonate with bis(2-chloroethyl) ether. This is typically followed by hydrolysis of the resulting diester and subsequent decarboxylation to yield the target carboxylic acid. ijprajournal.com This method, while effective for the parent compound, would require significant modification for the introduction of methyl groups at the 2- and 6-positions.

A promising strategy for the synthesis of 2,6-disubstituted tetrahydropyrans is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. Phosphomolybdic acid has been shown to be an efficient catalyst for the Prins cyclization in water, leading to cis-2,6-disubstituted tetrahydropyran-4-ols with high selectivity. organic-chemistry.org Subsequent oxidation of the 4-hydroxyl group would provide the corresponding carboxylic acid. The starting homoallylic alcohol could potentially be derived from the reaction of an appropriate organometallic reagent with an epoxide, allowing for the introduction of one of the methyl groups.

Another powerful method for constructing 2,6-disubstituted tetrahydropyrans is the intramolecular allylation of an aldehyde onto a (Z)-allylsilane, activated by a Brønsted acid. This approach has demonstrated high stereoselectivity for the synthesis of 2,4,5-trisubstituted tetrahydropyrans. organic-chemistry.org By carefully choosing the starting materials, this method could be adapted for the synthesis of 2,6-dimethyl-tetrahydropyran systems.

Furthermore, diastereoselective approaches to functionalized 3,4-dihydro-2H-pyran-4-carboxamides have been developed. nih.govresearchgate.net These dihydropyran systems could serve as precursors to the saturated tetrahydropyran ring of this compound through catalytic hydrogenation. One such method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium, which proceeds with high regio- and diastereoselectivity. nih.govresearchgate.net

The development of these novel transformations provides a versatile toolbox for the asymmetric synthesis of complex tetrahydropyran structures. The choice of a specific synthetic route to this compound would depend on the desired stereochemistry of the final product.

To illustrate the potential of these methods, the following tables summarize key aspects of relevant synthetic transformations for tetrahydropyran analogs.

Table 1: Synthesis of Tetrahydropyran-4-carboxylic Acid ijprajournal.com

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Diethyl tetrahydropyran-4,4-dicarboxylate | - |

| 2. Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | Base (e.g., NaOH, KOH), H₂O | Tetrahydropyran-4,4-dicarboxylic acid | - |

Table 2: Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyran Derivatives mdpi.com

| Entry | Aldehyde | Homoallylic Alcohol | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | (Z)-4-Phenylbut-3-en-1-ol | (2S,6R)-2,6-Diphenyl-3,6-dihydro-2H-pyran | >95:5 | 78 |

| 2 | Isovaleraldehyde | (Z)-4-Phenylbut-3-en-1-ol | (2S,6R)-2-Isobutyl-6-phenyl-3,6-dihydro-2H-pyran | >95:5 | 72 |

These examples highlight the progress in the stereocontrolled synthesis of the tetrahydropyran core, which is crucial for accessing specific isomers of this compound and its analogs. Future research in this area will likely focus on refining these methods to allow for even greater control over stereochemistry and functional group compatibility, ultimately enabling the efficient and selective synthesis of complex oxane-containing molecules.

Advanced Spectroscopic and Chromatographic Characterization of 2,6 Dimethyloxane 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,6-dimethyloxane-4-carboxylic acid. It provides granular information about the chemical environment of each proton and carbon atom, which is crucial for determining the compound's stereochemistry and preferred conformation in solution.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the complex network of couplings within the molecule. researchgate.netscience.govyoutube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edu For this compound, COSY spectra would reveal correlations between the protons on the oxane ring, helping to trace the proton connectivity from H-2 to H-3, H-4, H-5, and H-6, as well as the coupling between the methyl protons and the protons at C-2 and C-6.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). youtube.comsdsu.edu This is fundamental for assigning the carbon skeleton by linking the previously identified proton resonances to their corresponding carbon atoms in the oxane ring and the methyl and carboxylic acid groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netscience.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This is crucial for determining the relative stereochemistry of the substituents on the oxane ring. For instance, observing a NOE between the protons of the two methyl groups would indicate that they are on the same side of the ring (cis), while the absence of such a correlation would suggest a trans relationship.

A representative table of expected NMR data is provided below:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 2-CH | Expected value | Expected value | C-3, C-6, 2-CH₃ | H-3, H-6, 2-CH₃ |

| 3-CH₂ | Expected value | Expected value | C-2, C-4, C-5 | H-2, H-4, H-5 |

| 4-CH | Expected value | Expected value | C-3, C-5, -COOH | H-3, H-5 |

| 5-CH₂ | Expected value | Expected value | C-4, C-6, C-3 | H-4, H-6, H-3 |

| 6-CH | Expected value | Expected value | C-5, C-2, 6-CH₃ | H-5, H-2, 6-CH₃ |

| 2-CH₃ | Expected value | Expected value | C-2, C-3 | H-2 |

| 6-CH₃ | Expected value | Expected value | C-6, C-5 | H-6 |

| -COOH | Expected value | Expected value | - | - |

Deuterium (²H) labeling can be a powerful tool in NMR spectroscopy to simplify complex spectra and to probe subtle conformational and electronic effects. nih.gov Replacing a proton with a deuteron (B1233211) removes its signal from the ¹H NMR spectrum and decouples it from neighboring protons, simplifying the splitting patterns of the remaining protons.

The presence of a deuteron can also induce small changes in the chemical shifts of nearby nuclei, known as isotope shifts. nih.govnih.gov These shifts are generally small but can provide valuable information about molecular structure and dynamics. For instance, the magnitude of a deuterium-induced isotope shift can be dependent on the dihedral angle between the deuteron and the observed nucleus, offering another avenue for conformational analysis. In the context of this compound, selective deuteration at specific positions on the ring could help to confirm stereochemical assignments and provide insights into the chair conformation of the oxane ring. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺•). The subsequent fragmentation of this ion is predictable and provides a fingerprint of the molecule's structure. For carboxylic acids, characteristic fragmentation pathways include: libretexts.orgyoutube.commiamioh.edu

Loss of a hydroxyl radical (•OH): This results in an [M-17]⁺ peak.

Loss of the entire carboxyl group (•COOH): This leads to an [M-45]⁺ peak.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the ether or the carbonyl group. thieme-connect.de

McLafferty rearrangement: If a gamma-hydrogen is present relative to the carbonyl group, a characteristic rearrangement can occur, leading to the loss of a neutral alkene molecule. youtube.com

A hypothetical fragmentation pattern is outlined in the table below:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 143 | [C₇H₁₁O₃]⁺ | Loss of •CH₃ |

| 113 | [C₇H₁₃O]⁺ | Loss of •COOH |

| 98 | [C₆H₁₀O]⁺• | Retro-Diels-Alder type |

| 45 | [COOH]⁺ | Carboxyl group cation |

Isotopic profiling using mass spectrometry can be achieved by labeling the molecule with stable isotopes, such as ¹³C or ²H. researchgate.netresearchgate.net This is particularly useful in metabolic studies or for quantification using isotope dilution methods. By introducing a known amount of the isotopically labeled compound as an internal standard, the concentration of the unlabeled analyte in a complex mixture can be accurately determined. The mass difference between the labeled and unlabeled compounds allows for their distinct detection and quantification by the mass spectrometer.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They are excellent for identifying functional groups and can also provide information about molecular conformation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa Key characteristic IR absorption bands for this compound would include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1700-1725 cm⁻¹. pressbooks.publibretexts.org

C-O stretching vibrations for the ether linkage in the oxane ring and the carboxylic acid, typically in the 1000-1300 cm⁻¹ region. pressbooks.pub

C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. ksu.edu.samdpi.com When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering) at a different frequency. This frequency shift corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sa Raman spectroscopy is particularly useful for observing symmetric vibrations and C-C bond vibrations in the molecular backbone, which may be weak or absent in the IR spectrum. The addition of functional groups can cause shifts in Raman peaks and variations in their intensity. mdpi.comspectroscopyonline.com

Theoretical calculations can be used to predict the vibrational frequencies and compare them with experimental IR and Raman spectra, aiding in the assignment of complex vibrational modes and providing insights into the molecule's conformation. researchgate.netustc.edu.cn

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| O-H stretch | 2500-3300 (broad) | Weak | Carboxylic Acid |

| C-H stretch | 2850-3000 | 2850-3000 | Alkane moieties |

| C=O stretch | 1700-1725 (strong) | 1700-1725 | Carboxylic Acid |

| C-O stretch | 1000-1300 | 1000-1300 | Ether, Carboxylic Acid |

| Ring vibrations | Fingerprint region (below 1500) | Fingerprint region (below 1500) | Oxane ring |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

Since this compound has multiple chiral centers, it can exist as several stereoisomers (enantiomers and diastereomers). Chiral chromatography is the gold standard for separating and quantifying these isomers. sigmaaldrich.commdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times and thus their separation. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds.

Alternatively, the carboxylic acid can be derivatized with a chiral reagent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral chromatography column (e.g., silica (B1680970) gel or C18). nih.gov The enantiomeric purity, often expressed as enantiomeric excess (e.e.), can then be determined by comparing the peak areas of the separated diastereomers.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Studies

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule and for studying its conformation in the solid state. researchgate.netmit.edunih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. oxinst.com

The diffraction pattern provides information about the arrangement of atoms in the crystal lattice, allowing for the construction of a three-dimensional model of the molecule. nih.govaps.orgnih.gov By using anomalous dispersion, it is possible to determine the absolute stereochemistry of each chiral center. mit.edu This is particularly important for compounds with multiple stereocenters, such as this compound, as it provides unambiguous proof of the molecule's three-dimensional structure. sci-hub.se

The crystal structure also reveals the preferred conformation of the molecule in the solid state, including the chair or boat conformation of the oxane ring and the orientation of the substituents. This information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Conformational Analysis and Stereochemical Properties of 2,6 Dimethyloxane 4 Carboxylic Acid

Preferred Ring Conformations (Chair, Boat, Twist-Boat) and Interconversion Dynamics in the Oxane System

The oxane, or tetrahydropyran (B127337), ring, which forms the core of 2,6-dimethyloxane-4-carboxylic acid, is not planar. To alleviate internal strain, it adopts several non-planar conformations. The most stable and prevalent of these is the chair conformation . beilstein-journals.org In this arrangement, the carbon atoms are arranged in a way that minimizes both angle strain and torsional strain, with bond angles close to the ideal tetrahedral angle of 109.5°.

Beyond the low-energy chair form, the oxane ring can also exist in higher-energy conformations, including the boat and twist-boat (or skew-boat) forms. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and by steric hindrance between the "flagpole" hydrogens at the C2 and C5 positions. The twist-boat conformation is a slightly more stable intermediate between two boat forms, as it partially relieves these unfavorable interactions.

The interconversion between these conformations is a dynamic process. For the parent oxane, the energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol. This process involves transient passage through the higher-energy boat and twist-boat conformations. The presence of substituents on the ring, as in this compound, significantly influences the relative energies of these conformations and the dynamics of their interconversion.

Influence of Methyl Substituents and Carboxylic Acid Group on Oxane Ring Conformation

The substituents at positions 2, 4, and 6 play a crucial role in determining the most stable chair conformation of this compound. In a chair conformation, substituents can occupy either an axial position (pointing perpendicular to the plane of the ring) or an equatorial position (pointing out from the perimeter of the ring).

Generally, bulky substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions . beilstein-journals.org An axial substituent experiences steric repulsion with other axial atoms or groups on the same side of the ring. In the case of this compound, there are multiple possible stereoisomers, each with its own unique conformational preference.

For a given stereoisomer, the chair conformation that places the maximum number of bulky groups in the equatorial position will generally be the most stable. For instance, in the all-cis isomer, a chair flip would be necessary to find the lowest energy conformation, balancing the energetic cost of placing each of the three substituents in an axial versus an equatorial position. The carboxylic acid group is larger than a methyl group, and thus has a stronger preference for the equatorial position.

A study on a closely related analogue, (2R,3S,5R)-2,5-dimethyltetrahydropyran-3-carboxylic acid, determined through computational analysis that the molecule adopts a chair conformation where the C-2 methyl and the C-3 carboxylic acid groups are equatorial, while the C-5 methyl group is axial. scielo.org.mx This highlights that the final conformation is a balance of all interactions within the molecule. For this compound, the diaxial interactions between the C2 and C6 methyl groups in some isomers would be highly destabilizing, forcing the ring into a conformation that avoids this clash, even if it means placing another substituent in a less favorable position.

Stereoelectronic Effects in this compound

Beyond simple steric bulk, stereoelectronic effects also modulate the conformational preferences of the oxane ring. These effects arise from the interaction of electron orbitals.

The anomeric effect is a key stereoelectronic phenomenon in heterocyclic rings like oxane. It describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C6, adjacent to the ring oxygen) to favor an axial orientation, which is counterintuitive to steric considerations. This preference is explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond. This interaction is maximized when the substituent is axial. While the methyl groups at C2 and C6 are not strongly electronegative, the principles of hyperconjugation still apply and can influence the conformational equilibrium.

Conformational Isomerism and Energy Landscapes

The combination of possible chair conformations and the different spatial arrangements of the substituents (stereoisomers) leads to a complex energy landscape for this compound. Each stereoisomer (e.g., cis,cis; cis,trans; etc.) will have a unique set of conformational minima, transition states, and energy barriers.

Computational methods, such as those based on Density Functional Theory (DFT) or semi-empirical approaches like AM1, are often used to map these energy landscapes. scielo.org.mxnih.gov For example, in the analysis of (2R,3S,5R)-2,5-dimethyltetrahydropyran-3-carboxylic acid, a semiempirical (AM1) calculation was used to determine the minimum energy conformation. scielo.org.mx Such calculations can provide the relative energies of different chair conformations and the energy barriers for their interconversion.

The stability of different conformers can be experimentally verified using Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the coupling constants (J-values) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation in solution can be determined. scielo.org.mx

For instance, the analysis of the 2,5-dimethyl analogue involved comparing experimental ¹H-¹H coupling constants with those calculated for different theoretical conformations to establish the correct configuration and preferred conformation. scielo.org.mx A similar approach would be necessary to definitively map the energy landscape of each stereoisomer of this compound.

The following table shows representative ¹³C-NMR chemical shifts for the closely related (2R,3S,5R)-2,5-dimethyltetrahydropyran-3-carboxylic acid, which provides an indication of the electronic environment of each carbon in the adopted chair conformation. scielo.org.mx

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carboxylic Acid (C=O) | 179.8 |

| C-2 | 74.0 |

| C-6 | 74.2 |

| C-3 | 40.3 |

| C-4 | 35.9 |

| C-5 | 29.9 |

| 2-Methyl (CH₃) | 20.0 |

| 5-Methyl (CH₃) | 16.9 |

Chemical Reactivity and Derivatization of 2,6 Dimethyloxane 4 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for numerous chemical transformations, including esterification, amidation, reduction, and conversion into more reactive acyl derivatives.

Esterification and amidation are fundamental reactions of carboxylic acids, often employed to modify the physicochemical properties of a parent molecule. In pharmaceutical sciences, these reactions are a cornerstone of prodrug design, aiming to enhance properties such as lipophilicity, solubility, and membrane permeability. researchgate.netuobabylon.edu.iq By masking the polar carboxylic acid group, a prodrug can achieve better absorption and distribution in the body, with the active drug being released later through enzymatic or chemical hydrolysis. researchgate.netuobabylon.edu.iq

Ester prodrugs are particularly common because esterase enzymes that can hydrolyze the ester linkage are abundant in plasma and various tissues. uobabylon.edu.iq The rate of hydrolysis can be controlled by manipulating the steric and electronic properties of the alcohol component used in the esterification. uobabylon.edu.iq For instance, creating ester derivatives of 2,6-dimethyloxane-4-carboxylic acid with various alcohols could yield compounds with tailored release profiles. Similarly, glycolamide esters are known to be highly susceptible to enzymatic hydrolysis and can be used to create prodrugs with rapid cleavage rates in plasma. nih.gov

Amidation, the reaction of the carboxylic acid with an amine, yields a chemically stable amide bond. This strategy can also be used for prodrugs or to synthesize building blocks for polymers like polyamides, where the difunctional nature of an amino acid derivative could be utilized.

Table 1: Potential Ester and Amide Derivatives for Prodrug or Material Applications

| Derivative Type | Reactant | Potential Application | Rationale |

|---|---|---|---|

| Methyl/Ethyl Ester | Methanol/Ethanol | Increased lipophilicity, basic research intermediate | Masks polar carboxyl group, simple modification. uobabylon.edu.iq |

| Glycolamide Ester | N,N-disubstituted 2-hydroxyacetamide | Rapidly hydrolyzed prodrug | Structure mimics substrates for plasma cholinesterase, leading to fast cleavage. nih.gov |

| PEGylated Ester | Polyethylene glycol (PEG) | Increased water solubility, prolonged circulation | Covalently attaching PEG can enhance the solubility of poorly soluble drugs. nih.gov |

| Amino Acid Amide | Amino acids (e.g., glycine, valine) | Prodrug with potential for active transport | May utilize amino acid transporters to improve absorption. |

| Polymer Precursor | Diamines or amino alcohols | Monomer for polyamides or polyesters | The carboxylic acid provides a reactive site for polymerization reactions. |

This table is generated based on established principles of prodrug design and polymer chemistry. The specific outcomes for this compound would require experimental verification.

The carboxylic acid functionality can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, as carboxylic acids are resistant to reduction.

Reduction: Common reagents for the reduction of carboxylic acids to alcohols include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).

Reaction: this compound → (4-(hydroxymethyl)-2,6-dimethyloxane)

This reduction converts the polar, acidic carboxyl group into a less polar, neutral primary alcohol, significantly altering the molecule's physical and chemical properties. The resulting alcohol could serve as a precursor for other derivatives, such as ethers or different types of esters.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. Instead, strong oxidizing agents are more likely to target other parts of the molecule. For a saturated aliphatic ring like the oxane in this compound, oxidation would likely require harsh conditions and could lead to ring cleavage rather than a specific, controlled transformation. In molecules with an alkyl group attached to an aromatic ring, that benzylic carbon can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄). youtube.com However, this specific reaction is not applicable to the saturated oxane ring of this compound.

To increase the reactivity of the carboxyl group for nucleophilic acyl substitution, it can be converted into more electrophilic forms such as acid halides or anhydrides. These activated derivatives are valuable intermediates in synthesis.

Acid Halides: The most common acid halides are acid chlorides, which are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov

Reaction: this compound + SOCl₂ → 2,6-dimethyloxane-4-carbonyl chloride

The resulting acid chloride is highly reactive and can readily undergo reactions with weak nucleophiles like alcohols, phenols, and amines to form esters and amides, often under milder conditions than direct condensation with the carboxylic acid.

Acid Anhydrides: Anhydrides can be formed by the dehydration of two carboxylic acid molecules. youtube.com This can be achieved by heating the carboxylic acid, sometimes with a dehydrating agent like phosphorus pentoxide (P₄O₁₀). nih.gov A more controlled method involves reacting an acid chloride with the carboxylate salt of a carboxylic acid. youtube.com Mixed anhydrides can also be prepared using reagents like 2,6-dimethyl-4-nitrobenzoic anhydride (B1165640) (DMNBA) as a coupling agent for esterification. clockss.org

Table 2: Reagents for the Activation of the Carboxylic Acid Group

| Activated Derivative | Reagent(s) | Conditions | Utility |

|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Typically neat or in an inert solvent (e.g., DCM, Toluene) | Highly reactive intermediate for ester and amide synthesis. nih.gov |

| Symmetrical Anhydride | Heat, Dehydrating agents (e.g., P₄O₁₀) | High temperatures for direct dehydration; milder conditions with activating agents. youtube.com | Acylating agent for alcohols and amines. |

| Mixed Anhydride | Acid chloride + Carboxylate salt, or specific coupling agents | Generally mild conditions. | Used in peptide synthesis and specific esterifications. clockss.org |

This table summarizes general methods for carboxylic acid activation. Specific reaction conditions would need to be optimized for this compound.

Functionalization and Derivatization of the Oxane Ring System

The oxane ring is a saturated heterocyclic system, making it generally less reactive than unsaturated or strained ring systems. However, derivatization is still possible through reactions such as C-H functionalization or ring-opening under specific conditions.

Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds, often with the aid of a transition metal catalyst. mdpi.com The challenge with a substrate like this compound lies in achieving regioselectivity—that is, controlling which of the many C-H bonds on the ring reacts.

The reactivity of C-H bonds on the oxane ring is influenced by their position relative to the ring oxygen and the methyl and carboxylic acid substituents. The carboxylic acid group itself could potentially act as a directing group, coordinating to a metal catalyst and guiding the functionalization to a nearby C-H bond. However, the development of selective C-H functionalization methods for six-membered saturated heterocycles is less advanced compared to five-membered or aromatic systems. mdpi.com Strategies often rely on bimetallic catalysts or specifically designed directing groups to control the site of reaction. nih.gov

The oxane ring is a six-membered cyclic ether. Unlike highly strained three-membered rings (epoxides/oxiranes), which are readily opened by nucleophiles, saturated six-membered rings are relatively stable and require more forceful conditions to cleave. researchgate.net

Ring-opening of an oxane typically proceeds under strongly acidic conditions. A strong acid (e.g., a hydrogen halide like HBr or HI) protonates the ring oxygen, making the adjacent carbon atoms electrophilic and susceptible to attack by a nucleophile (in this case, the halide ion). This would result in a halo-substituted long-chain alcohol.

Given the structure of this compound, acid-catalyzed ring-opening would likely occur at one of the C-O bonds, leading to a linear diol derivative after subsequent reaction steps. The presence of the methyl groups at the 2- and 6-positions would influence the regioselectivity of the cleavage. Such transformations fundamentally alter the core scaffold of the molecule, providing access to acyclic structures with multiple functional groups. Ring-opening polymerization of cyclic ethers is also a known process, often initiated by cationic or anionic catalysts, to form polyethers. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound is dominated by the carboxylic acid functional group. The saturated oxane ring is generally inert to electrophilic substitution reactions, which are characteristic of aromatic systems. Nucleophilic substitution reactions primarily occur at the carbonyl carbon of the carboxylic acid group or its derivatives, following the general mechanism of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution:

Carboxylic acids themselves are generally unreactive toward nucleophiles due to the poor leaving group ability of the hydroxide (B78521) ion (-OH). nih.gov Therefore, the carboxylic acid is typically converted into more reactive derivatives, such as acyl chlorides, acid anhydrides, esters, or amides, to facilitate nucleophilic substitution. libretexts.org

The first step in these transformations is the activation of the carboxyl group. For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the highly reactive acyl chloride. libretexts.org This acyl chloride can then readily react with various nucleophiles to yield a range of derivatives.

Expected Nucleophilic Substitution Reactions of this compound Derivatives:

| Derivative | Reagent (Nucleophile) | Product | Reaction Type |

| Acyl Chloride | H₂O | Carboxylic Acid | Hydrolysis |

| Acyl Chloride | R'OH (Alcohol) | Ester | Alcoholysis |

| Acyl Chloride | NH₃ (Ammonia) | Amide | Ammonolysis |

| Acyl Chloride | R'₂NH (Secondary Amine) | N,N-disubstituted Amide | Aminolysis |

| Ester | H₂O / H⁺ or OH⁻ | Carboxylic Acid | Hydrolysis |

| Ester | NH₃ (Ammonia) | Amide | Ammonolysis |

These reactions proceed via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (e.g., Cl⁻ for an acyl chloride).

Electrophilic Substitution:

The 2,6-dimethyloxane ring, being a saturated aliphatic ether, does not undergo electrophilic substitution in the same manner as aromatic rings like benzene. The C-H bonds are not sufficiently activated for reactions with typical electrophiles. While the oxygen atom possesses lone pairs, reaction with a strong electrophile (like a Lewis acid) would likely lead to ring-opening rather than substitution.

Stereoselective Transformations of this compound Derivatives

This compound possesses three stereocenters at positions C2, C4, and C6 of the oxane ring. This inherent chirality means that the molecule can exist as multiple diastereomers and enantiomers. Any chemical transformation involving these stereocenters or the creation of a new one must consider the stereochemical outcome.

Stereoselective transformations aim to control the configuration of these centers, either by selectively reacting one existing stereoisomer or by creating a new stereocenter with a preferred orientation.

Substrate-Controlled Stereoselectivity:

The existing stereocenters in the this compound backbone can direct the stereochemical course of subsequent reactions. This is known as substrate-controlled diastereoselectivity. For example, the reduction of a ketone derivative at the C4 position would be influenced by the stereochemistry at the C2 and C6 methyl groups. The incoming hydride reagent would preferentially attack from the less sterically hindered face of the molecule, leading to a predominance of one diastereomer of the resulting alcohol.

Reagent-Controlled Stereoselectivity:

In cases where the substrate's inherent bias is weak or to achieve a specific, non-favored stereoisomer, chiral reagents or catalysts can be employed. For instance, the stereoselective reduction of a ketone can be achieved using chiral reducing agents.

Stereoselective Alkylation:

Derivatives of this compound can be used in stereoselective alkylation reactions. For example, conversion of the carboxylic acid to a chiral oxazolidinone (using a chiral auxiliary) would allow for the diastereoselective formation of an enolate. Subsequent reaction of this enolate with an electrophile (e.g., an alkyl halide) would proceed with high stereocontrol, influenced by the chiral auxiliary. Removal of the auxiliary would then yield an α-substituted carboxylic acid with high enantiomeric purity.

Hypothetical Stereoselective Reduction:

The table below illustrates a hypothetical stereoselective reduction of a ketone derivative of the oxane ring system, highlighting the potential for substrate control.

| Starting Material | Reagent | Potential Major Product | Rationale |

| (2R,6R)-2,6-Dimethyl-4-oxotetrahydro-2H-pyran | NaBH₄ | (2R,4S,6R)-2,6-Dimethyltetrahydro-2H-pyran-4-ol | The hydride is expected to attack from the axial position to avoid steric hindrance from the equatorial methyl groups, resulting in an equatorial hydroxyl group. |

| (2R,6R)-2,6-Dimethyl-4-oxotetrahydro-2H-pyran | L-Selectride® | (2R,4R,6R)-2,6-Dimethyltetrahydro-2H-pyran-4-ol | The bulkier reducing agent is expected to attack from the less hindered equatorial face, resulting in an axial hydroxyl group. |

Computational Chemistry and Theoretical Studies of 2,6 Dimethyloxane 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 2,6-Dimethyloxane-4-carboxylic acid, DFT calculations can provide profound insights into its stability and reactivity. By solving the Kohn-Sham equations, various electronic properties can be determined.

DFT calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to accurately model the electron density and molecular orbitals. jacsdirectory.com From these calculations, key descriptors of reactivity can be obtained, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. jacsdirectory.comdergipark.org.tr A smaller energy gap suggests higher reactivity. jacsdirectory.com

Furthermore, DFT can be employed to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters offer a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. jacsdirectory.com For this compound, the MEP would likely show a region of high negative potential around the carboxylic acid oxygen atoms, indicating a propensity for electrophilic attack at this site.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -0.8 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | eV | Chemical stability and reactivity |

| Electronegativity (χ) | 3.65 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | eV | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | 2.34 | eV | Propensity to accept electrons |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.govcapes.gov.br

By simulating the molecule's trajectory over a period of time, typically nanoseconds to microseconds, a representative ensemble of conformations can be generated. nih.gov Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them. For this compound, the orientation of the carboxylic acid group and the puckering of the oxane ring are key conformational features that can be investigated. The relative populations of different conformers can be determined, providing a more realistic picture of the molecule's behavior in a dynamic environment than static calculations alone.

MD simulations are also crucial for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), the solvation process and the formation of hydrogen bonds can be observed. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and MD simulations can quantify the strength and lifetime of these interactions. nih.gov This information is vital for understanding the molecule's solubility and its potential to interact with biological targets.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (°C-3-C-4-C-5-O-1) | Relative Population (%) | Key Intermolecular Interactions (in water) |

| Chair-equatorial | 175 | 75 | Strong hydrogen bonding with water via carboxyl group |

| Chair-axial | 60 | 20 | Weaker overall solvation shell |

| Twist-boat | Variable | 5 | Transient, higher energy state |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, often employing DFT or higher-level ab initio methods, are essential for elucidating reaction mechanisms and analyzing transition states. openstax.org For this compound, these calculations can predict its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For instance, the esterification of this compound could be studied by modeling the approach of an alcohol and the subsequent tetrahedral intermediate and transition states. openstax.org

Vibrational frequency calculations are performed to characterize the stationary points. A transition state is identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the transition state connects the reactants and products. These detailed mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netnih.govmdpi.com For this compound, QSAR/QSPR modeling can be a powerful tool for designing analogs with improved characteristics.

To build a QSAR/QSPR model, a dataset of molecules with known activities or properties is required. A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the observed activity or property. nih.govmdpi.com

For this compound, a QSAR model could be developed to predict its potential biological activity by comparing it to a set of known active compounds. Similarly, a QSPR model could predict properties like solubility or boiling point. These models can then be used to virtually screen new, hypothetical analogs of this compound, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 3: Hypothetical Molecular Descriptors for QSAR/QSPR Modeling of this compound Analogs

| Descriptor | Value | Type | Potential Correlation |

| Molecular Weight | 158.19 | Constitutional | General size correlation |

| LogP | 1.2 | Lipophilicity | Membrane permeability |

| Topological Polar Surface Area (TPSA) | 49.36 Ų | Electronic | Bioavailability |

| Number of Rotatable Bonds | 2 | Flexibility | Receptor binding |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Ligand-Receptor Interaction Studies and Molecular Docking (if applicable to biological targets, without clinical data)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov If a biological target for this compound is hypothesized or identified, molecular docking can provide valuable insights into its potential binding mode and affinity.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the interaction energy for a large number of possible conformations and orientations. A scoring function is used to rank the different poses, with lower scores generally indicating more favorable binding. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex.

For this compound, docking studies could be used to screen a library of potential protein targets or to understand how modifications to its structure might affect its binding to a known receptor. This information is invaluable for lead optimization in drug discovery, allowing for the rational design of more potent and selective ligands.

Applications and Advanced Research Trajectories of 2,6 Dimethyloxane 4 Carboxylic Acid in Chemical Science

Role in Natural Product Synthesis and Biomimetic Transformations

The tetrahydropyran (B127337) ring is a ubiquitous structural motif found in a multitude of complex natural products, particularly polyketides and marine toxins. The inherent stereochemistry and conformational rigidity of the 2,6-dimethyloxane-4-carboxylic acid scaffold make it a valuable chiral building block for the stereocontrolled synthesis of such natural products or their simplified analogues.

Biomimetic transformations, which seek to emulate nature's synthetic strategies, offer a powerful approach to complex molecule synthesis. For instance, enzyme-mediated base activation of carboxylates is a known biological strategy. nih.gov In small-molecule catalysis, similar approaches involving the enantioselective desymmetrization of carboxylic acids have been developed, using chiral catalysts to transform them into complex structures like bridged bicyclic lactones. nih.govnih.gov While direct studies on this compound are not prominent in the literature, its structure is amenable to such biomimetic strategies, where the carboxylic acid could be selectively functionalized or used to direct reactions at other positions on the oxane ring. The synthesis of functionalized bicyclo[2.2.2]octanes, which are key intermediates in natural product synthesis, has been achieved through methods like aprotic double Michael additions starting from simpler cyclic frameworks, demonstrating a pathway that could be conceptually adapted for derivatives of this compound. orgsyn.org

Utilization in Medicinal Chemistry Research as a Privileged Scaffold or Pharmacophore Design Element

The design of novel therapeutic agents often relies on the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The structural and electronic properties of this compound make it a promising candidate for such a role.

The three-dimensional architecture of the 2,6-dimethyloxane ring, combined with the hydrogen-bonding capabilities of the carboxylic acid, provides a robust platform for generating libraries of new chemical entities. The carboxylic acid can be readily converted into a wide array of functional groups, such as esters, amides, and alcohols, allowing for systematic exploration of the chemical space around the core scaffold. This approach is common in drug discovery, where heterocyclic carboxylic acids are used as starting points for potent enzyme inhibitors. For example, various pyrimidine- and thiazole-based carboxylic acids have served as the foundation for developing inhibitors of enzymes like xanthine (B1682287) oxidase. nih.govnih.gov The this compound moiety could be employed to mimic peptide turns or to position substituents in precise three-dimensional orientations to interact with protein binding sites.

The success of a drug candidate is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold offers several levers for fine-tuning these properties during lead optimization. nih.gov

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation than aromatic or unsaturated systems. The methyl groups at the 2- and 6-positions may also shield adjacent positions from enzymatic attack.

pKa: The acidity of the carboxylic acid group can be tuned by introducing electron-withdrawing or -donating groups elsewhere on the oxane ring, allowing for precise control over the molecule's ionization state.

The following table conceptualizes how modifications to the this compound core could be used to optimize key drug-like properties.

| Modification | Target Property | Expected Physicochemical Effect | Rationale |

| Conversion of COOH to Ester/Amide | Lipophilicity / H-Bonding | Increase logP, remove H-bond donor | Masks the polar carboxylic acid group. |

| Introduction of Hydroxyl Groups | Solubility | Decrease logP, increase solubility | Adds polar, H-bonding functionality. |

| Introduction of Fluorine Atoms | Metabolic Stability / pKa | Increase metabolic stability, decrease pKa | C-F bond is strong; fluorine is electron-withdrawing. nuph.edu.ua |

| Variation of Ring Substituents | Binding Specificity | Varies | Allows for probing interactions with target protein. |

Applications in Asymmetric Catalysis and Chiral Auxiliary Development

Asymmetric synthesis is crucial for producing enantiomerically pure pharmaceuticals and agrochemicals. sigmaaldrich.com Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which they can be removed and recycled. wikipedia.org

Given that this compound possesses multiple stereocenters, its enantiomerically pure forms are ideal candidates for development as chiral auxiliaries. The carboxylic acid provides a convenient handle for attachment to substrates such as amines or alcohols. The rigid conformation of the oxane ring and the steric bulk of the methyl groups could effectively shield one face of a prochiral reactant, directing the approach of a reagent to the opposite face with high diastereoselectivity. This principle is well-established with auxiliaries like Evans' oxazolidinones and pseudoephedrine. wikipedia.org

Furthermore, chiral carboxylic acids themselves have emerged as a powerful class of organocatalysts. researchgate.net They can act as Brønsted acids to activate substrates or participate in bifunctional catalysis involving hydrogen bonding. The defined stereochemical environment of this compound could be exploited in reactions such as asymmetric protonations, cycloadditions, or aldol (B89426) reactions, representing a promising, though currently unexplored, field of research.

Development of Novel Materials and Polymers Incorporating this compound Moieties

The increasing demand for sustainable and functional materials has driven research into polymers derived from renewable resources. researchgate.net The this compound scaffold, potentially derivable from bio-based feedstocks, presents an attractive monomer for the synthesis of novel polymers.

The carboxylic acid functionality is particularly versatile for polymerization. It can be readily converted into an ester and polymerized with a diol to form polyesters, or it can be used to create polyamides by reacting with a diamine. The incorporation of the rigid, chiral oxane ring into a polymer backbone would be expected to impart unique properties, such as:

Increased Glass Transition Temperature (Tg): The rigid cyclic structure would restrict chain mobility, leading to materials with higher thermal stability.

Chiral Recognition Properties: Polymers decorated with the chiral oxane moiety could be used as stationary phases for chiral chromatography or as membranes for enantioselective separations.

Modified Mechanical Properties: The introduction of this bulky, non-planar structure could influence the crystallinity and mechanical strength of the resulting polymer.

Advanced Analytical Method Development for Complex Mixture Analysis

The unambiguous identification of compounds in complex biological or environmental samples requires sophisticated analytical techniques. Advanced mass spectrometry methods, such as ion mobility-mass spectrometry (IM-MS), provide an additional dimension of separation based on a molecule's size, shape, and charge (its collision cross-section, CCS).

For a given molecule like this compound, predicted CCS values can be calculated for various adducts and stored in databases. These values serve as an additional identifier, alongside mass-to-charge ratio and retention time, to increase confidence in compound identification. uni.lu The table below presents predicted CCS values for a stereoisomer of the compound, highlighting the type of data useful for modern analytical workflows.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 159.10158 | 132.7 |

| [M+Na]⁺ | 181.08352 | 138.9 |

| [M-H]⁻ | 157.08702 | 135.5 |

| [M+NH₄]⁺ | 176.12812 | 151.8 |

| [M+K]⁺ | 197.05746 | 139.4 |

| [M+H-H₂O]⁺ | 141.09156 | 127.9 |

| [M+HCOO]⁻ | 203.09250 | 150.7 |

| Data sourced from PubChem for (2R,6S)-2,6-dimethyloxane-4-carboxylic acid. uni.lu |

Moreover, because the molecule is chiral, developing analytical methods for enantioseparation is essential. Chiral carboxylic acids are themselves used as resolving agents. The different enantiomers and diastereomers of this compound would require dedicated method development, likely using chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to achieve separation and quantification.

Contributions to Chemical Biology Research on Carbohydrate Mimetics or Glycomimetics (without human data)

No publicly available research data was found for this compound in this specific context.

Q & A

Q. What are the common synthetic routes for 2,6-Dimethyloxane-4-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including oxidation, reduction, or substitution. For example, controlled pH and temperature are critical for optimizing yields, as seen in analogous oxane-carboxylic acid syntheses. Strong oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., NaBH₄) are used, with stereochemical outcomes influenced by chiral catalysts or reaction solvents. Reaction conditions such as solvent polarity and catalyst loading must be carefully calibrated to avoid side products .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Purpose | Yield Optimization Factors |

|---|---|---|---|

| Oxidation | H₂O₂, pH 7–8 | Introduce carbonyl groups | Temperature control (25–40°C) |

| Reduction | NaBH₄, ethanol | Stabilize intermediates | Solvent polarity adjustment |

| Cyclization | Acidic catalyst | Form oxane ring | Catalyst concentration (1–5 mol%) |

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and functional groups, particularly for distinguishing axial/equatorial substituents in the oxane ring. Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves absolute configuration in crystalline derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be segregated and disposed via licensed facilities. Contaminated packaging requires decontamination before disposal. No ecological toxicity data are available, so assume environmental risk .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes in the synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity is achieved through chiral catalysts (e.g., BINOL-based systems) or enantioselective reagents. For example, asymmetric hydrogenation of ketone intermediates using Ru-BINAP complexes can enhance enantiomeric excess (ee). Solvent effects (e.g., THF vs. DMF) and temperature gradients during cyclization also influence diastereomer ratios. Computational modeling (DFT) predicts transition states to guide condition selection .

Q. What strategies mitigate side reactions during amidation of this compound?

- Methodological Answer : Side reactions (e.g., over-oxidation or esterification) are minimized by:

- Using coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid.

- Avoiding prolonged exposure to moisture or high temperatures.

- Employing inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitoring reaction progress via TLC or HPLC to terminate at optimal conversion .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent, cell lines). Standardize protocols using:

- Comparative studies : Test derivatives under identical conditions (e.g., MIC assays for antibacterial activity).

- Structural validation : Confirm purity and stereochemistry via HPLC and NMR.

- Mechanistic analysis : Use enzyme kinetics (e.g., IC₅₀ determination) to isolate target interactions from off-target effects. Cross-reference with structurally similar compounds (e.g., 4-(dimethylamino)benzoic acid) to identify structure-activity relationships .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

- Methodological Answer : Yield disparities may stem from:

- Impurity profiles : Unaccounted side products skewing mass balance.

- Analytical methods : Gravimetric vs. spectroscopic quantification.

- Scale effects : Lab-scale vs. pilot-plant conditions (e.g., heat transfer inefficiencies).

Replicate reactions with rigorous analytical controls (e.g., in situ FTIR) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.